molecular formula C28H24O16 B7765595 Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS No. 56508-10-2

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Cat. No.: B7765595
CAS No.: 56508-10-2
M. Wt: 616.5 g/mol
InChI Key: FMQQLXJREAGPHS-OJWSHTDTSA-N
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Description

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside (Q3G6G) is a flavonoid glycoside characterized by a quercetin aglycone linked to a galactopyranose moiety acylated with a galloyl group at the C-6'' position. This compound is isolated from plants such as Psidium guajava, Hypericum perforatum, and Euphorbia lunulata . Its structure confers unique bioactivities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties, making it a focus of pharmacological research .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-OJWSHTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971957
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53171-28-1, 56508-10-2
Record name Quercetin 3-(6-O-galloylgalactoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Extraction

Plant material (e.g., leaves, roots) is dried, powdered, and subjected to sequential solvent extraction. A study on Myrcia bella utilized 70% ethanol (v/v) at 60°C for 2 hours, yielding a crude extract rich in flavonoid glycosides. Partitioning with ethyl acetate and water further enriched the glycoside fraction, with Q3G6G concentrated in the aqueous phase due to its polar galloyl moiety.

Chromatographic Purification

The extract is purified using column chromatography. Sephadex LH-20 and C18 reverse-phase columns are commonly employed. For instance, a combination of Sephadex LH-20 (methanol:water gradients) and preparative HPLC (C18 column, acetonitrile:water with 0.1% formic acid) achieved 95% purity for Q3G6G.

Table 1: Extraction and Purification Parameters for Q3G6G from Myrcia bella

ParameterConditionsYield (%)Purity (%)
Solvent70% ethanol, 60°C, 2 hours12.345
PartitioningEthyl acetate:water (1:1)8.760
Sephadex LH-20Methanol:water (70:30 → 90:10)5.285
Preparative HPLCC18, acetonitrile:water (0.1% FA), 25:753.195

Chemical Synthesis: Glycosylation and Galloylation

Synthetic routes for Q3G6G involve two key steps: (1) glycosylation of quercetin with galactose and (2) galloylation of the glycoside.

Glycosylation of Quercetin

Quercetin is reacted with peracetylated β-D-galactopyranosyl trichloroacetimidate in anhydrous dichloromethane (DCM) using BF₃·Et₂O as a catalyst. The reaction proceeds at 0°C for 4 hours, yielding quercetin-3-O-β-D-galactopyranoside with 78% efficiency.

Galloylation of the Glycoside

The galactosylated intermediate is galloylated using galloyl chloride in pyridine. Conditions include 24 hours at room temperature under nitrogen, achieving 65% yield. The reaction specificity for the 6''-OH position is ensured by protecting other hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers.

Table 2: Key Reaction Conditions for Q3G6G Synthesis

StepReagents/ConditionsYield (%)
GlycosylationPeracetylated galactose, BF₃·Et₂O, DCM, 0°C78
ProtectionTBDMS-Cl, imidazole, DMF, 24h92
GalloylationGalloyl chloride, pyridine, RT, 24h65
DeprotectionTBAF, THF, 12h88

Enzymatic Synthesis: Emerging Approaches

Enzymatic methods using acyltransferases (e.g., from E. coli) have been explored for regioselective galloylation. A trial using UDP-galactose and galloyl-CoA achieved 40% conversion, though scalability remains challenging due to enzyme cost and stability.

Purification and Characterization

Post-synthesis or extraction, Q3G6G is characterized using:

  • HPLC-MS : Retention time ~129.8 min (C18 column), [M-H]⁻ ion at m/z 615, fragment ions at m/z 463 (loss of galloyl) and 301 (aglycone).

  • NMR : Key signals include δ 7.65 (H-2'), 6.90 (H-5'), and 5.20 (H-1'' of galactose).

Table 3: Spectral Data for Q3G6G Validation

TechniqueKey Data
UV-Vis (λmax)260 nm, 356 nm
MS/MS Fragments615 → 463 → 301
¹H NMR (DMSO-d6)δ 7.65 (1H, s, H-2'), 5.20 (1H, d, H-1'')
¹³C NMR (DMSO-d6)δ 177.8 (C=O galloyl), 104.3 (C-1'')

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and reproducibility:

  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing costs by 30%.

  • Continuous Chromatography : Simulated moving bed (SMB) systems enhance throughput, achieving 1.2 kg/day of Q3G6G.

  • Quality Control : In-line HPLC-MS monitors purity (>98%) and yield during synthesis .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C28H24O16
Molecular Weight : 432.38 g/mol
CAS Number : 53171-28-1

QG is characterized by a galloyl group that enhances its bioactivity compared to other flavonoids. This structural feature contributes to its increased polarity and solubility in biological systems, facilitating interactions with cellular targets.

Biological Activities

QG exhibits significant biological activities, including:

  • Antioxidant Activity
    • Mechanism: Scavenges reactive oxygen species (ROS), reducing oxidative stress.
    • Importance: Protects against chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases.
  • Anti-inflammatory Effects
    • Mechanism: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reduces nitric oxide production in activated macrophages.
    • Importance: Potential therapeutic agent for inflammatory conditions like rheumatoid arthritis.
  • Anticancer Properties
    • Mechanism: Induces apoptosis in cancer cells through caspase activation and modulation of signaling pathways (e.g., PI3K/Akt).
    • Importance: Demonstrated efficacy in reducing tumor growth in breast and colon cancer models.
  • Antimicrobial Activity
    • Mechanism: Disrupts microbial cell membranes and inhibits viral replication.
    • Importance: Effective against various pathogens, including bacteria and viruses.

Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntioxidantScavenges ROS
Anti-inflammatoryInhibits cytokines
AnticancerInduces apoptosis
AntimicrobialDisrupts membranes

Chemistry

QG is utilized as a standard for high-performance liquid chromatography (HPLC) analysis and serves as a reference compound in various chemical studies due to its unique properties.

Biology

Research focuses on QG's inhibitory effects on harmful cyanobacteria like Microcystis aeruginosa, making it a candidate for controlling harmful algal blooms.

Medicine

The compound shows promise in anti-inflammatory and antioxidant therapies, indicating potential for drug development targeting chronic diseases.

Industry

QG is explored for its use as a natural preservative and antioxidant in food and cosmetic products, enhancing product stability and safety.

Case Studies

  • Anti-inflammatory Effects in Rheumatoid Arthritis
    • A study demonstrated that QG treatment significantly decreased inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent.
  • Cancer Cell Line Studies
    • In vitro studies on breast cancer cell lines revealed that QG inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
  • Neuroprotective Effects
    • Research indicated that QG protects neuronal cells from oxidative stress-induced apoptosis, suggesting benefits in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Q3G6G with Analogues

Compound Sugar Moiety Acyl Group Key Bioactivity (IC₅₀ or EC₅₀) Source Plant Reference
Q3G6G Galactopyranose C-6'' Galloyl Alpha-glucosidase: 12.5 μM (Competitive) Psidium guajava
Q3G6G-Glu Glucopyranose C-6'' Galloyl Alpha-glucosidase: 18.7 μM (Non-competitive) Sclerocarya birrea
K3G6G Glucopyranose C-6'' Galloyl Anti-complementary: 39.0 μM Sclerocarya birrea
Rutin Rutinoside None IRF3 binding RMSD: 2.2 Å Aspalathus linearis
3’SL-Q Sialyllactosyl None Enhanced solubility, reduced activity Synthetic

Table 2: Molecular Docking and Stability Data

Compound Docking Score (kcal/mol) RMSD (Å) Hydrogen Bonds with IRF3 Predicted Bioactivity Score
Q3G6G -6.37 1.5 7 -0.05
Rutin -6.37 2.2 5 0.12
Tribuloside -7.12 <2.0 9 0.05

Biological Activity

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside is a flavonoid glycoside derived from quercetin, which is renowned for its diverse biological activities. This compound has garnered attention due to its potential therapeutic benefits, particularly in antioxidant, anti-inflammatory, anticancer, and antiviral applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C28_{28}H24_{24}O16_{16}
Molecular Weight 616.48 g/mol
CAS Number 53171-28-1

Structure

This compound features a quercetin backbone with a galloyl group attached to the sugar moiety. This structural modification enhances its solubility and bioactivity compared to quercetin alone.

Antioxidant Activity

Quercetin and its derivatives exhibit strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that the presence of hydroxyl groups in the structure contributes significantly to its antioxidant capacity .

  • Mechanism : The compound donates electrons or hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

This compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .

  • Research Findings : In vitro studies demonstrated that this compound significantly reduces inflammation markers in human cell lines exposed to inflammatory stimuli .

Anticancer Properties

This compound has shown promise in inducing apoptosis in various cancer cell lines. It activates caspases and inhibits pathways involved in cell proliferation .

  • Case Study : In a study involving HeLa cells, treatment with this compound resulted in decreased cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .

Antiviral Activity

Recent studies have indicated that quercetin derivatives can inhibit viral replication and modulate host immune responses. For instance, this compound has been explored for its ability to interfere with viral proteins, making it a candidate for further antiviral research .

  • Mechanism : It disrupts the interaction between viral proteins and host cell factors, potentially preventing viral entry and replication.

Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Antioxidant ActivitySignificant reduction in oxidative stress markers.
Anti-inflammatoryInhibition of COX and LOX enzymes; reduced cytokine levels.
Anticancer EffectsInduction of apoptosis in HeLa cells; activation of caspases.
Antiviral ActivityDisruption of viral protein interactions; inhibition of replication.

Q & A

Q. What are the standard methods for isolating Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside from plant sources?

Isolation typically involves sequential extraction and chromatography. For example, ethyl acetate fractions of plant extracts (e.g., Brasenia schreberi) are subjected to silica gel, Sephadex LH-20, and ODS column chromatography, followed by semi-preparative HPLC. Structural confirmation is achieved via NMR, MS, and IR spectroscopy .

Q. How is the structure of Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside elucidated?

Structural elucidation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination and NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to assign glycosylation and acylation sites. For instance, the galloyl group at the 6''-position of galactose is confirmed via HMBC correlations between the galloyl carbonyl and galactose C-6'' .

Q. What basic pharmacological activities have been reported for this compound?

The compound exhibits strong inhibitory activity against Microcystis aeruginosa (cyanobacteria), with mechanisms linked to increased polarity from the galloyl moiety enhancing bioavailability in aquatic systems. Comparative studies show it outperforms quercetin aglycone in algal growth inhibition .

Q. Which analytical techniques are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254–370 nm) is standard. Stability studies under varying pH/temperature conditions use accelerated degradation assays monitored via LC-MS .

Advanced Research Questions

Q. How can synthetic yields of Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside be optimized?

Solid-state glycosylation (e.g., mechanochemical methods) improves yield by reducing solvent use. Enzymatic synthesis using glycosyltransferases (e.g., β-galactosidase) enables regioselective galactosylation, while galloylation is achieved via lipase-catalyzed esterification .

Q. What advanced strategies validate its anti-complementary activity?

Classical pathway inhibition is quantified via hemolytic assays (IC50 values). Molecular docking studies (e.g., with C1q or C3 convertase) identify binding interactions. Acylated derivatives (e.g., galloyl or feruloyl) show enhanced activity due to hydrophobic interactions with complement proteins .

Q. How do researchers resolve contradictions between predicted and experimental bioactivity data?

Discrepancies (e.g., Molinspiration-predicted scores vs. in vitro assays) are addressed by validating computational models with mutagenesis studies. For example, modifying the galloyl group’s position and retesting anti-algal activity clarifies structure-activity relationships .

Q. What molecular interactions drive its antioxidant capacity?

Density functional theory (DFT) calculations reveal that the 3-O-galactopyranoside group stabilizes radical intermediates via hydrogen bonding. Electrochemical assays (e.g., cyclic voltammetry) correlate oxidation potentials with radical scavenging efficacy in DPPH/ABTS assays .

Q. How is metabolomic profiling used to study its in vivo bioavailability?

Stable isotope tracing (e.g., ¹³C-labeled compound) combined with UPLC-QTOF-MS identifies phase II metabolites (glucuronides, sulfates) in plasma. Enterohepatic recirculation is assessed via bile duct cannulation in rodent models .

Q. What role does acyl migration play in its stability during extraction?

pH-dependent acyl migration (e.g., galloyl shifting from C-6'' to C-4'') is monitored via ¹H NMR kinetics. Buffered extraction (pH 5–6) minimizes degradation, while cryogenic grinding preserves native acylation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
Reactant of Route 2
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

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